molecular formula C14H14F2N2O4S2 B10976414 2,5-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

2,5-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Cat. No.: B10976414
M. Wt: 376.4 g/mol
InChI Key: ZHXOFIFOVIFDQE-UHFFFAOYSA-N
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Description

N~1~-[4-(AMINOSULFONYL)PHENETHYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE is a synthetic organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of N1-[4-(AMINOSULFONYL)PHENETHYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the Phenethylamine Intermediate: This involves the reaction of 4-aminosulfonylbenzene with ethyl bromide under basic conditions to form the phenethylamine intermediate.

    Introduction of the Difluoro Substituents: The phenethylamine intermediate is then reacted with a difluorobenzene derivative under suitable conditions to introduce the difluoro substituents.

    Final Coupling Reaction: The final step involves the coupling of the difluorophenethylamine intermediate with a benzenesulfonyl chloride derivative to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N~1~-[4-(AMINOSULFONYL)PHENETHYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~1~-[4-(AMINOSULFONYL)PHENETHYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate the effects of sulfonamide derivatives on cellular processes and enzyme activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[4-(AMINOSULFONYL)PHENETHYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The difluoro substituents may enhance the binding affinity and specificity of the compound for its targets. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors.

Comparison with Similar Compounds

N~1~-[4-(AMINOSULFONYL)PHENETHYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:

    N-[4-(AMINOSULFONYL)PHENYL]-2-METHYLPROPANAMIDE: This compound has a similar sulfonamide group but lacks the difluoro substituents, which may result in different binding affinities and biological activities.

    N-[4-(AMINOSULFONYL)PHENYL]-2-THIOPHENECARBOXAMIDE: This compound contains a thiophene ring instead of the difluorobenzene ring, leading to different chemical and biological properties.

    N-[4-(AMINOSULFONYL)PHENYL]NICOTINAMIDE: This compound has a nicotinamide group, which may confer different pharmacological properties compared to the difluorobenzene derivative.

The uniqueness of N1-[4-(AMINOSULFONYL)PHENETHYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE lies in its specific combination of the sulfonamide group and the difluoro substituents, which may result in unique chemical reactivity and biological activity.

Properties

Molecular Formula

C14H14F2N2O4S2

Molecular Weight

376.4 g/mol

IUPAC Name

2,5-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H14F2N2O4S2/c15-11-3-6-13(16)14(9-11)24(21,22)18-8-7-10-1-4-12(5-2-10)23(17,19)20/h1-6,9,18H,7-8H2,(H2,17,19,20)

InChI Key

ZHXOFIFOVIFDQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)N

Origin of Product

United States

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